Ethyl-2-(5-Phenyl-1,2,4-oxadiazol-3-yl)acetat

Übersicht

Beschreibung

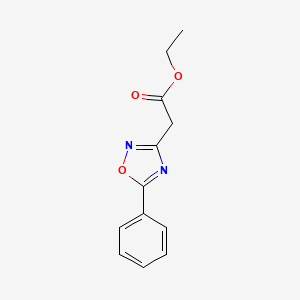

Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .

Synthesis Analysis

The synthesis of oxadiazoles, including Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate, like other oxadiazoles, consists of a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles, including Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate, can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Wissenschaftliche Forschungsanwendungen

Medizin: Anti-mikrobielle Mittel

Verbindungen, die den 1,2,4-Oxadiazol-Rest enthalten, wie beispielsweise Ethyl-2-(5-Phenyl-1,2,4-oxadiazol-3-yl)acetat, wurden auf ihr Potenzial als anti-mikrobielle Mittel untersucht. Sie zeigen ein breites Spektrum an Aktivitäten gegen verschiedene Krankheitserreger, einschließlich Bakterien und Pilze, was sie bei der Entwicklung neuer Medikamente zur Bekämpfung von Infektionen wertvoll macht .

Landwirtschaft: Pflanzenschutz

Die Oxadiazol-Derivate sind aufgrund ihrer herbiziden, insektiziden und fungiziden Aktivität als Pflanzenschutzmittel bekannt. Dies macht sie entscheidend für den Schutz von Nutzpflanzen vor Schädlingen und Krankheiten und trägt so zur landwirtschaftlichen Produktivität bei .

Pharmakologie: Entzündungshemmende und analgetische Eigenschaften

Forschungsergebnisse haben gezeigt, dass 1,2,4-Oxadiazol-Derivate signifikante entzündungshemmende und analgetische Eigenschaften aufweisen können. Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Medikamente zur Behandlung von Erkrankungen im Zusammenhang mit Entzündungen und Schmerzen eingesetzt werden könnte .

Onkologie: Antikrebsaktivität

Einige 1,2,4-Oxadiazol-Verbindungen haben in verschiedenen Studien eine Antikrebsaktivität gezeigt. Sie wurden an menschlichen Krebszelllinien untersucht, was auf das Potenzial von this compound in der Krebsforschung und -therapie hindeutet .

Neurologie: Acetylcholinesterase-Inhibitoren

Auf der Suche nach Behandlungsmöglichkeiten für Alzheimer-Krankheit (AD) wurden 1,3,4-Oxadiazol-Derivate als Acetylcholinesterase-Inhibitoren entworfen und synthetisiert. Dies legt nahe, dass this compound auf seine Wirksamkeit bei der Verbesserung der kognitiven Funktionen bei AD-Patienten untersucht werden könnte .

Anti-infektive Mittel

Das 1,2,4-Oxadiazol-Gerüst wurde zur Synthese von Verbindungen mit anti-infektiven Eigenschaften genutzt, die auf Krankheiten wie Tuberkulose, Malaria und verschiedene nosokomiale Infektionen abzielen. Dies unterstreicht die Rolle von this compound bei der Entwicklung neuer anti-infektiver Therapien .

Wirkmechanismus

Target of Action

Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate is a type of oxadiazole derivative . Oxadiazoles are known to have a broad spectrum of biological activities, including anticancer It’s worth noting that oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

For instance, some oxadiazole derivatives have been found to inhibit enzymes or interact with receptors, leading to changes in cellular processes .

Biochemical Pathways

For instance, some oxadiazole derivatives have been found to exhibit anticancer activity, suggesting that they may affect pathways related to cell proliferation and apoptosis .

Result of Action

For instance, some oxadiazole derivatives have been found to exhibit anticancer activity .

Zukünftige Richtungen

Oxadiazoles, including Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate, have been recognized as promising scaffolds in medicinal chemistry . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Therefore, the development of novel efficient and convenient methods for the synthesis of oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Biochemische Analyse

Biochemical Properties

Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy . Additionally, oxadiazoles are known to act as peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists . These interactions highlight the potential of Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate in modulating biochemical pathways and therapeutic applications.

Cellular Effects

Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, oxadiazole derivatives have demonstrated anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis . This compound may also affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Oxadiazoles are known to bind to the active sites of enzymes, thereby inhibiting their activity . Additionally, this compound may interact with transcription factors, leading to alterations in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that oxadiazole derivatives exhibit varying degrees of stability under different conditions . Long-term exposure to this compound may result in sustained inhibition of target enzymes and prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Oxadiazole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the bioavailability and pharmacokinetics of the compound.

Transport and Distribution

The transport and distribution of Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

Eigenschaften

IUPAC Name |

ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-11(15)8-10-13-12(17-14-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOOPCCRWDHSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NOC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Oxolan-2-yl)ethyl]pyrrolidine](/img/structure/B1466446.png)

![1-[(3-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466448.png)

![1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466449.png)

![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466453.png)

![1-{[(Oxolan-3-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466455.png)

![3-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466456.png)

![1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466460.png)

![1-[(2-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466461.png)

![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466463.png)

![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466469.png)